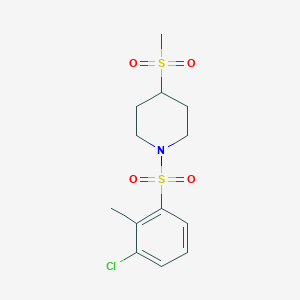
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains sulfonyl groups and a chloro-methylphenyl group, which may contribute to its reactivity and potential uses .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring, which is a six-membered ring with one nitrogen atom. It would also have sulfonyl groups (-SO2-) attached to the piperidine ring and a 3-chloro-2-methylphenyl group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. The sulfonyl groups could potentially be involved in substitution reactions, and the piperidine ring might undergo reactions at the nitrogen atom .Scientific Research Applications
Antimicrobial Applications
The synthesis and antimicrobial evaluation of derivatives related to the specified compound have demonstrated significant potential against various pathogens. For instance, a study explored the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against bacterial and fungal pathogens affecting tomato plants, revealing that some derivatives exhibited potent activities comparable to standard drugs such as Chloramphenicol and Mancozeb (Vinaya et al., 2009).
Anticancer Agents
Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has identified promising anticancer agents. This includes the synthesis of derivatives from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, which showed notable efficacy against cancer cells with IC50 values indicating strong anticancer potential relative to reference drugs (Rehman et al., 2018).
Enzyme Inhibition
Several derivatives of the specified compound have been synthesized and evaluated for their enzyme inhibition capabilities, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurological disorders. Studies have shown that certain derivatives exhibit potent inhibitory effects, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Khalid et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S2/c1-10-12(14)4-3-5-13(10)21(18,19)15-8-6-11(7-9-15)20(2,16)17/h3-5,11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLEEQJOIONPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

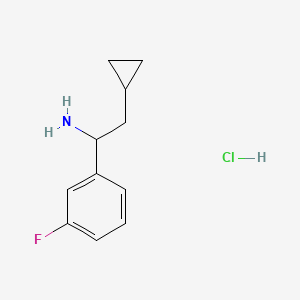
![N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827250.png)
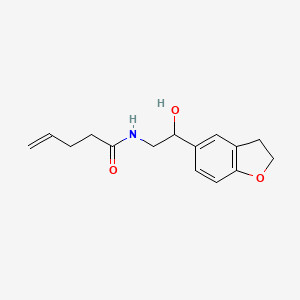
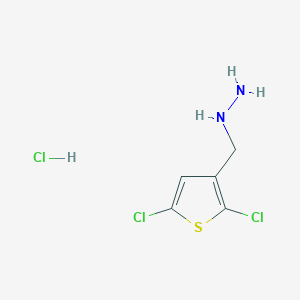

![8-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2827254.png)
![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2827256.png)
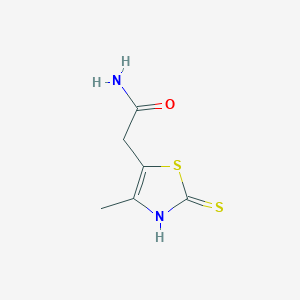
![(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2827261.png)
![4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2827262.png)
![3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827263.png)
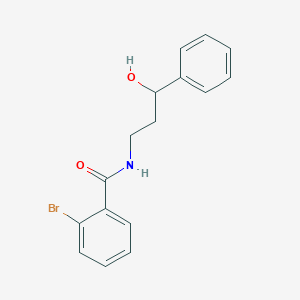
![(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2827268.png)
